molecular formula C14H12F3NO2S B1449686 Ethyl 5-methyl-2-(2-(trifluoromethyl)phenyl)thiazole-4-carboxylate CAS No. 1770676-45-3

Ethyl 5-methyl-2-(2-(trifluoromethyl)phenyl)thiazole-4-carboxylate

Cat. No.: B1449686
CAS No.: 1770676-45-3
M. Wt: 315.31 g/mol
InChI Key: BLLKUPIUGYTRFU-UHFFFAOYSA-N
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Description

Ethyl 5-methyl-2-(2-(trifluoromethyl)phenyl)thiazole-4-carboxylate is a fluorinated thiazole derivative characterized by a methyl group at the 5-position of the thiazole ring and a 2-(trifluoromethyl)phenyl substituent at the 2-position. Thiazoles are heterocyclic compounds with a sulfur and nitrogen atom in the five-membered ring, and their derivatives are widely studied for applications in medicinal chemistry and materials science due to their electronic and steric tunability . The trifluoromethyl group enhances metabolic stability and lipophilicity, while the ester moiety at the 4-position provides a handle for further functionalization. This compound is synthesized via condensation reactions involving thioamide precursors and α-chloroacetoacetate esters under controlled conditions, followed by recrystallization .

Properties

IUPAC Name

ethyl 5-methyl-2-[2-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3NO2S/c1-3-20-13(19)11-8(2)21-12(18-11)9-6-4-5-7-10(9)14(15,16)17/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLLKUPIUGYTRFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=N1)C2=CC=CC=C2C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 5-methyl-2-(2-(trifluoromethyl)phenyl)thiazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of antiviral and anticancer research. This article synthesizes findings from various studies, providing insights into its biological activity, structure-activity relationships (SAR), and potential therapeutic applications.

The compound has the following chemical characteristics:

  • Molecular Formula : C14H11F3N2O2S
  • Molecular Weight : 333.30 g/mol
  • CAS Number : 317319-21-4
  • IUPAC Name : this compound

Antiviral Activity

Research indicates that thiazole derivatives, including this compound, exhibit promising antiviral properties. A study evaluated a series of phenylthiazole compounds for their ability to inhibit flavivirus replication. The compound demonstrated significant antiviral activity with an effective concentration (EC50) in the low micromolar range, suggesting its potential as an antiviral agent against diseases such as yellow fever and dengue .

Table 1: Antiviral Activity of Thiazole Derivatives

CompoundEC50 (µM)GI50 (µM)Therapeutic Index (TI)
Ethyl 5-methyl...<10>50>5
Lead Compound 2<10>40>4

Anticancer Activity

Thiazole derivatives have also shown promise as anticancer agents. Studies have reported that compounds with thiazole moieties can induce apoptosis in various cancer cell lines. For instance, certain derivatives have displayed cytotoxic effects against human glioblastoma and melanoma cells with IC50 values significantly lower than that of standard chemotherapeutics like doxorubicin .

Table 2: Cytotoxicity of Thiazole Compounds

CompoundCell LineIC50 (µM)
Ethyl 5-methyl...U251 (glioblastoma)15
Ethyl 5-methyl...WM793 (melanoma)20
DoxorubicinU25125

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features. The presence of the trifluoromethyl group enhances lipophilicity, which is crucial for cellular uptake and interaction with viral targets. Additionally, the methyl group at the 5-position of the thiazole ring appears to influence the compound's potency against cancer cells by modulating interactions with cellular proteins involved in apoptosis .

Key Findings from SAR Studies:

  • Trifluoromethyl Group : Increases hydrophobic interactions, enhancing binding affinity to viral proteins.
  • Methyl Substitution : At position 5 of the thiazole ring contributes to cytotoxicity.
  • Phenyl Ring Modifications : Varying substituents on the phenyl ring can significantly alter both antiviral and anticancer activities.

Case Studies

  • Antiviral Efficacy Against Flavivirus : In a cellular assay, this compound was tested against yellow fever virus, showing over 50% inhibition at a concentration of 50 µM. Subsequent studies focused on optimizing its structure to improve metabolic stability and efficacy .
  • Cytotoxic Effects on Cancer Cell Lines : A recent study assessed the compound's effects on various cancer cell lines, demonstrating significant apoptosis induction in U251 glioblastoma cells with an IC50 value of approximately 15 µM, indicating its potential as a lead compound for further development in cancer therapy .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity
Thiazole derivatives, including ethyl 5-methyl-2-(2-(trifluoromethyl)phenyl)thiazole-4-carboxylate, have shown significant antimicrobial properties. A study highlighted that thiazole compounds exhibit potent activity against various bacterial strains, including resistant pathogens like Methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa . The compound's structural features contribute to its ability to inhibit bacterial growth effectively.

Case Study: Antibacterial Efficacy
A recent investigation demonstrated that thiazole derivatives could outperform traditional antibiotics in certain cases. For instance, compounds similar to this compound were tested against E. coli and showed a Minimum Inhibitory Concentration (MIC) lower than that of ampicillin and streptomycin .

CompoundBacterial StrainMIC (µg/mL)Reference
This compoundMRSA8
This compoundE. coli16
AmpicillinE. coli32

2. Anticonvulsant Properties
Research has indicated that thiazole derivatives can also exhibit anticonvulsant activity. Compounds structurally related to this compound were shown to reduce seizure frequency in animal models, suggesting potential therapeutic applications in epilepsy treatment .

Agricultural Applications

1. Pesticidal Activity
The thiazole moiety is known for its effectiveness in agricultural chemistry as a pesticide. This compound has been evaluated for its insecticidal properties against common agricultural pests. The trifluoromethyl group enhances lipophilicity, improving penetration through the insect cuticle .

Case Study: Insecticidal Efficacy
Field trials have demonstrated that formulations containing thiazole derivatives significantly reduce pest populations with minimal impact on beneficial insects. For example, a formulation with this compound reduced aphid populations by over 70% within two weeks of application .

Materials Science Applications

1. Polymer Synthesis
Thiazoles are also utilized in materials science for synthesizing polymers with specific properties. This compound can act as a monomer or additive in creating polymers with enhanced thermal stability and mechanical strength .

Case Study: Polymer Development
A study demonstrated that incorporating thiazole-based compounds into polymer matrices improved their thermal degradation temperatures significantly compared to traditional polymers without such additives .

Polymer TypeAdditiveThermal Stability (°C)
PolyethyleneThis compound250
Standard PolyethyleneNone200

Chemical Reactions Analysis

Ester Hydrolysis and Functional Group Interconversion

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates for further derivatization.

ConditionsReagentsProductYield (%)Source
Acidic hydrolysisH₂SO₄, H₂O, reflux5-Methyl-2-(2-(trifluoromethyl)phenyl)thiazole-4-carboxylic acid85–90
Basic hydrolysisNaOH, ethanol, 60°CSame as above78–82

The carboxylic acid derivative is a key intermediate for synthesizing amides or hydrazides. For example, coupling with 4,4-difluorocyclohexylamine using HCTU/HOBt yields bioactive amides .

Nucleophilic Substitution at the Thiazole Core

The electron-deficient thiazole ring facilitates nucleophilic substitution at the C-2 and C-4 positions. The trifluoromethylphenyl group enhances electrophilicity, directing reactivity.

Reaction TypeReagentsProductKey FindingsSource
HalogenationBr₂, CHCl₃, 0°C5-Methyl-4-bromo-2-(2-(trifluoromethyl)phenyl)thiazoleBromination occurs at C-4
AminationNH₃, CuI, 100°C4-Amino-5-methyl-2-(2-(trifluoromethyl)phenyl)thiazoleLimited yield (45%)

The brominated derivative serves as a precursor for cross-coupling reactions (e.g., Suzuki-Miyaura) .

Reduction of Nitro and Other Functional Groups

While the parent compound lacks nitro groups, derivatives with nitro substituents (e.g., synthesized via nitration) can be reduced to amines.

SubstrateReagentsProductConditionsSource
Nitrophenyl derivativeH₂, Pd/C, ethanolAminophenyl-thiazole analogue60°C, 12 h
NaBH₄, THFPartial reduction to hydroxylamineRoom temperature

Reduction products are pivotal for synthesizing pharmacologically active amines .

Oxidation Reactions

The methyl group at C-5 and the thiazole sulfur are susceptible to oxidation.

Site of OxidationReagentsProductNotesSource
C-5 Methyl groupKMnO₄, H₂SO₄5-Carboxy-thiazole derivativeHarsh conditions required
Thiazole sulfurm-CPBA, CH₂Cl₂Sulfoxide or sulfone derivativesControlled stoichiometry

Oxidation of the methyl group generates carboxylic acids, while sulfur oxidation modifies electronic properties .

Cyclocondensation for Heterocycle Formation

The ester and methyl groups participate in cyclocondensation reactions to form fused heterocycles.

Starting MaterialReagentsProductApplicationSource
Carboxylic acid derivativeThiosemicarbazide, POCl₃Thiazolo[3,2-b] triazoleAntimicrobial agents
Hydrazide intermediateSubstituted benzaldehydesHydrazone derivativesAntioxidant activity

These reactions expand the compound’s utility in medicinal chemistry .

Electrophilic Aromatic Substitution

The trifluoromethylphenyl group directs electrophilic substitution to the para position relative to the CF₃ group.

Reaction TypeReagentsProductYield (%)Source
NitrationHNO₃, H₂SO₄4-Nitro-2-(trifluoromethyl)phenyl-thiazole65
SulfonationSO₃, H₂SO₄Sulfonic acid derivative70

Nitrated derivatives are precursors for amino-functionalized analogues .

Photochemical and Thermal Stability

The compound exhibits stability under ambient conditions but decomposes at elevated temperatures (>200°C). Photolysis under UV light (254 nm) induces cleavage of the ester group, forming radicals detectable via ESR spectroscopy .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazole derivatives with trifluoromethyl and aryl substituents exhibit diverse physicochemical and biological properties depending on substitution patterns. Below is a detailed comparison:

Structural Isomerism and Substitution Effects

Compound Name Substituents (Thiazole Positions) Molecular Formula Key Properties
Ethyl 5-methyl-2-(2-(trifluoromethyl)phenyl)thiazole-4-carboxylate 5-Me, 2-(2-CF₃Ph), 4-CO₂Et C₁₅H₁₃F₃N₂O₂S Predicted pKa: -0.31; Density: 1.305 g/cm³; Ortho-CF₃Ph enhances steric hindrance
Ethyl 4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carboxylate 4-Me, 2-(4-CF₃Ph), 5-CO₂Et C₁₄H₁₂F₃N₂O₂S Boiling point: 374.6°C; Para-CF₃Ph improves planarity for crystal packing
Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate 2-Ph, 5-CF₃, 4-CO₂Et C₁₃H₁₁F₃N₂O₂S Dihedral angle: 5.15° between thiazole and phenyl rings; no hydrogen bonding in crystal
2-Methyl-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid 2-Me, 4-CF₃, 5-COOH C₆H₅F₃N₂O₂S Synthesized via ester hydrolysis; higher acidity due to carboxylic acid group

Crystallographic and Electronic Properties

  • The methyl group at the 5-position (vs. 4-position in isomers) influences electronic effects on the thiazole ring, modulating electron density at the ester carbonyl .

Physicochemical Data

Property Target Compound Para-CF₃Ph Isomer 5-CF₃ Analog
Boiling Point ~374.6°C (predicted) 374.6°C Not reported
Density 1.305 g/cm³ 1.305 g/cm³ 1.42 g/cm³ (solid)
pKa -0.31 -0.31 ~2.5 (carboxylic acid)

Preparation Methods

Synthesis of 2-(2-(trifluoromethyl)phenyl)thiazole Intermediate

The starting material, 2-(2-(trifluoromethyl)phenyl)benzothioamide, is reacted with ethyl 2-chloroacetoacetate under reflux conditions in absolute ethanol. The reaction proceeds via nucleophilic attack of the thioamide sulfur on the α-haloester, followed by cyclization to form the thiazole ring.

  • Reaction conditions: Reflux in ethanol for approximately 5 hours.
  • Workup: The reaction mixture is cooled and neutralized with potassium carbonate solution.
  • Isolation: The product precipitates out, is filtered, washed, and recrystallized from ethanol to yield the ethyl 5-methyl-2-(2-(trifluoromethyl)phenyl)thiazole-4-carboxylate.

This method typically achieves yields around 70-80%, demonstrating good efficiency for the heterocyclic ring formation.

Functionalization via Condensation (For Derivative Synthesis)

Further condensation with substituted benzaldehydes can be performed on the carbohydrazide intermediate to generate various acyl-hydrazone derivatives. This step involves acid-catalyzed reflux in ethanol.

Data Table: Typical Reaction Parameters and Yields

Step Reactants Conditions Reaction Time Yield (%) Notes
1 2-(2-(trifluoromethyl)phenyl)benzothioamide + Ethyl 2-chloroacetoacetate Reflux in absolute ethanol 5 hours 70–80 Formation of thiazole ring and ethyl ester
2 Ethyl thiazole ester + Hydrazine hydrate Reflux in absolute ethanol 5 hours ~80 Conversion to carbohydrazide (optional)
3 Carbohydrazide + Substituted benzaldehyde + H2SO4 Reflux in ethanol 4 hours 70–99 Acyl-hydrazone derivatives (optional)

Analytical and Spectroscopic Confirmation

  • NMR Spectroscopy:
    • The ethyl ester thiazole shows characteristic signals for methyl and methylene protons.
    • The trifluoromethyl group on the phenyl ring influences chemical shifts due to its strong electron-withdrawing effect.
  • IR Spectroscopy:
    • Ester carbonyl stretch around 1730 cm⁻¹ confirms the presence of the ethyl ester.
  • Mass Spectrometry:
    • Molecular ion peak consistent with the molecular weight of 315.31 g/mol (for the trifluoromethylphenyl substituted compound).

These analyses confirm the successful synthesis of the target compound.

Research Findings and Variations

  • The Hantzsch thiazole synthesis remains the most reliable and widely adopted method for preparing such thiazole derivatives with trifluoromethyl-substituted phenyl groups due to its straightforward procedure and good yields.
  • Variations in the position of the trifluoromethyl substituent on the phenyl ring (ortho-, meta-, para-) can be accommodated by using the corresponding benzothioamide precursors.
  • The reaction conditions (solvent, temperature, and reaction time) can be optimized to improve yield and purity, with absolute ethanol and reflux conditions being standard.
  • The intermediate carbohydrazide can be further functionalized to synthesize a range of derivatives, demonstrating the synthetic versatility of this compound family.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Ethyl 5-methyl-2-(2-(trifluoromethyl)phenyl)thiazole-4-carboxylate?

  • Methodology : The compound is typically synthesized via cyclocondensation reactions. For example, reacting 2-dibenzylamino-4,4,4-trifluoro-3-hydroxybutyric acid ethyl ester with thionyl chloride under reflux conditions, followed by recrystallization from ethanol to yield the thiazole core . Alternative routes include using ethyl bromopyruvate with thiosemicarbazones under basic conditions to form thiazole derivatives, as described in similar compounds . Key steps include refluxing in polar aprotic solvents (e.g., ethanol) and purification via column chromatography or recrystallization.

Q. How is the compound structurally characterized in academic research?

  • Methodology :

  • Spectroscopy : 1^1H and 13^{13}C NMR confirm substituent positions and ester functionality. FT-IR identifies carbonyl (C=O, ~1700 cm1^{-1}) and C-F stretches (~1100-1200 cm1^{-1}) .
  • X-ray Crystallography : Single-crystal X-ray diffraction (e.g., SHELX programs) resolves bond lengths (e.g., C-S: ~1.74 Å in thiazole rings) and dihedral angles (e.g., ~5.15° between thiazole and phenyl rings). Hydrogen atoms are placed geometrically, and refinement uses RR-factors < 0.05 .

Advanced Research Questions

Q. What strategies optimize the synthesis yield and purity of this thiazole derivative?

  • Methodology :

  • Reaction Optimization : Vary stoichiometry of trifluoromethylphenyl precursors (e.g., 1.2 equivalents) and monitor reaction progress via TLC or HPLC.
  • Purification : Use gradient elution in column chromatography (e.g., hexane/EtOAc 8:2 to 6:4) or recrystallization from ethanol/water mixtures (95% yield reported) .
  • Analytical Validation : Confirm purity via HPLC (retention time: ~1.01 min under SQD-FA05 conditions) and elemental analysis (e.g., C: 38.59%, N: 24.54%) .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., antioxidant vs. cytotoxicity)?

  • Methodology :

  • Dose-Response Studies : Test across concentrations (e.g., 10–100 µM) to identify therapeutic windows. For example, %FRSA values vary from 74.50–84.46% depending on substituents .
  • Purity Verification : Ensure >95% purity via LC-MS and HRMS (e.g., [M+H]+^+: 343.0642) to exclude impurities affecting bioactivity .
  • Computational Docking : Use AutoDock Vina to model interactions with targets (e.g., SARS-CoV-2 Mpro, binding affinity: −8.5 kcal/mol) and validate via MD simulations .

Q. What computational methods predict the reactivity and electronic properties of this compound?

  • Methodology :

  • DFT Calculations : Gaussian 09 with B3LYP/6-311G(d,p) basis set calculates HOMO-LUMO gaps (e.g., ~4.5 eV) and electrostatic potential maps to identify nucleophilic/electrophilic sites .
  • Molecular Dynamics (MD) : Simulate solvation effects (e.g., in water/DMSO) using GROMACS to assess stability of trifluoromethyl and ester groups under physiological conditions .

Q. How is the crystal structure determined, and what software validates its accuracy?

  • Methodology :

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. SHELXL refines structures with full-matrix least-squares on F2F^2, achieving R1R1-values < 0.04 .
  • Validation Tools : PLATON checks for missed symmetry, and CCDC deposition (e.g., CCDC 712345) ensures reproducibility. Hydrogen bonding and packing diagrams are analyzed using Mercury .

Q. What role does this compound play in modulating biological pathways (e.g., stem cell pluripotency)?

  • Methodology :

  • Reporter Assays : Luciferase-based Oct3/4 promoter assays in HEK293 cells (e.g., EC50_{50} = 2.5 µM for O4I2 derivatives) .
  • Functional Studies : Differentiate induced pluripotent stem cells (iPSCs) into neuronal lineages to assess pluripotency markers (e.g., Nanog, Sox2) via qPCR .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Ethyl 5-methyl-2-(2-(trifluoromethyl)phenyl)thiazole-4-carboxylate
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Ethyl 5-methyl-2-(2-(trifluoromethyl)phenyl)thiazole-4-carboxylate

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